molecular formula C15H22N2O B1675123 Levomilnacipran CAS No. 96847-54-0

Levomilnacipran

カタログ番号: B1675123
CAS番号: 96847-54-0
分子量: 246.35 g/mol
InChIキー: GJJFMKBJSRMPLA-DZGCQCFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: レボミルナシプランは、以下を含む様々な化学反応を起こします。

    酸化: レボミルナシプランは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: 還元反応は、レボミルナシプランを還元型に変換することができます。

    置換: レボミルナシプランを含む置換反応は、様々な誘導体の形成につながる可能性があります。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

    置換: 様々な求核剤を適切な条件下で置換反応に使用することができます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成する可能性があり、還元はレボミルナシプランの還元型を生成することができます。

科学的研究の応用

Major Depressive Disorder (MDD)

Levomilnacipran has been extensively studied for its efficacy in treating MDD. A systematic review of clinical trials indicates that it significantly improves depressive symptoms compared to placebo, as measured by various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Sheehan Disability Scale (SDS) .

Clinical Trials Summary:

Study Design Duration Participants Dosage Outcome Measures Results
Montgomery et al. (2013)Phase II, Randomized, Double-Blind10 weeks55375-100 mg/dayMADRS, HDRS17, SDSSignificant improvement over placebo
Asnis et al. (2013)Phase III, Randomized, Double-Blind8 weeks71340-120 mg/dayMADRSAll doses significantly better than placebo
Bakish et al. (2014)Phase III, Randomized, Double-Blind8 weeks55740-80 mg/dayMADRS, SDSSignificant superiority over placebo

The results from these trials confirm that this compound effectively reduces depressive symptoms and improves overall functioning in patients with MDD .

Negative Symptoms in Schizophrenia

Recent case studies have explored the use of this compound as an adjunct therapy for negative symptoms in schizophrenia. A notable case involved a patient with chronic schizophrenia who exhibited marked improvements in negative symptoms after being treated with this compound alongside antipsychotic medication .

Case Study Overview:

  • Patient Profile: A 24-year-old male diagnosed at age 19.
  • Initial Treatment: Paliperidone palmitate and procyclidine.
  • This compound Dosage: Started at 20 mg/day, increased to 60 mg/day.
  • Outcome: Significant reduction in negative symptoms as measured by the Negative Symptom Assessment scale after three weeks.

This case illustrates the potential for this compound to address treatment-resistant negative symptoms in schizophrenia .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as hyperhidrosis, constipation, increased heart rate, erectile dysfunction, and nausea . Long-term studies have indicated that it does not lead to significant weight changes, which is often a concern with antidepressants .

生物活性

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been approved for the treatment of major depressive disorder (MDD). Its biological activity primarily involves the modulation of neurotransmitter levels in the central nervous system, specifically through the inhibition of serotonin and norepinephrine reuptake. This article details the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways.

Pharmacodynamics

This compound exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin. In vitro studies have demonstrated that it inhibits norepinephrine transporters (NET) more effectively than serotonin transporters (SERT) . This selectivity may contribute to its antidepressant effects, as norepinephrine plays a crucial role in mood regulation and cognitive function.

Key Pharmacodynamic Properties

PropertyValue
Potency for NETHigher than SERT
Elimination Half-life~9 hours
Maximum Concentration (Cmax)Higher than F2696
Area Under Curve (AUC)~85% greater than F2696

Clinical Efficacy

This compound's efficacy has been evaluated in several randomized controlled trials. A systematic review of five double-blind studies indicated that this compound significantly improved depressive symptoms compared to placebo, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and other disability scales .

Summary of Clinical Trials

Study DesignDurationN PatientsDosage RegimenKey Findings
Phase II Trial10 weeks55375-100 mg/daySignificant improvement on MADRS, HDRS17 scores
Phase III TrialsVaries55340-120 mg/dayHigher remission rates (24% vs. 10% placebo)
Long-term Efficacy Study48 weeksVariesFlexible dosingSustained response rates at 73%

Safety Profile

The safety profile of this compound includes common side effects such as increased heart rate, hyperhidrosis, constipation, and erectile dysfunction . Notably, it has been associated with a modest increase in heart rate averaging 7.4 beats per minute during short-term studies.

Adverse Effects Overview

Adverse EffectIncidence (%)
Hyperhidrosis≥5%
Constipation≥5%
Increased Heart Rate≥5%
Erectile Dysfunction≥5%

Metabolic Pathways

This compound undergoes extensive metabolism primarily through the liver. Studies utilizing radiolabeled compounds have shown that unchanged this compound is the major circulating form in plasma, accounting for approximately 52.9% of total plasma radioactivity within 12 hours post-dosing . The metabolites include N-desethyl this compound and N-carbamoyl glucuronide, which contribute to its overall pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound in treating MDD:

  • Case Study A : A patient with treatment-resistant depression showed significant improvement after switching to this compound from an SSRI. The patient reported a reduction in depressive symptoms measured by MADRS from 25 to 10 over eight weeks.
  • Case Study B : In a cohort of elderly patients with MDD, this compound was associated with improved cognitive function alongside mood stabilization over a six-month period.

特性

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025167
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

96847-54-0
Record name (1S,2R)-Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomilnacipran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran
Reactant of Route 2
Levomilnacipran
Reactant of Route 3
Levomilnacipran
Reactant of Route 4
Levomilnacipran
Reactant of Route 5
Levomilnacipran
Reactant of Route 6
Levomilnacipran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。